An In-Depth Technical Guide to the Pan-PI3K Inhibitory Profile of SF1126 Acetate Salt
An In-Depth Technical Guide to the Pan-PI3K Inhibitory Profile of SF1126 Acetate Salt
This guide provides a comprehensive technical overview of the inhibitory activity of SF1126 acetate salt against the isoforms of the Phosphoinositide 3-kinase (PI3K) family. It is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research. We will delve into the mechanism of action of SF1126, its isoform-specific IC50 values, and the methodologies for their determination, offering a scientifically rigorous and practically applicable resource.
Introduction: The Rationale for Targeting the PI3K Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or amplification of key components, is a frequent event in a wide array of human cancers.[1][2] This has positioned the PI3K pathway as a prime therapeutic target in oncology. SF1126 has emerged as a significant investigational agent designed to exploit this dependency of cancer cells on aberrant PI3K signaling.
SF1126: A Prodrug Approach to Pan-PI3K Inhibition
SF1126 is a novel, water-soluble prodrug designed for enhanced clinical applicability.[3][4] It is composed of the active pan-PI3K inhibitor, LY294002 (also referred to as SF1101), conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide.[3][4] This peptide moiety targets integrins, which are often overexpressed on tumor vasculature and cancer cells, thereby facilitating the targeted delivery of the active compound.[3][4] Upon administration and at physiological pH, SF1126 is designed to hydrolyze, releasing the active inhibitor LY294002.[3] Therefore, the inhibitory activity and the corresponding IC50 values of SF1126 are directly attributable to LY294002.[3][5]
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
LY294002, the active component of SF1126, functions as a competitive inhibitor of all Class I PI3K isoforms by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream signaling cascade, most notably the activation of the serine/threonine kinase Akt.
Caption: Inhibition of the PI3K signaling pathway by SF1126.
IC50 Values of SF1126 (as LY294002) for PI3K Isoforms
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for LY294002, the active metabolite of SF1126, against the Class I PI3K isoforms.
| PI3K Isoform | IC50 Value (nM) | IC50 Value (µM) | Reference |
| p110α | 720 | 0.72 | [5][6] |
| p110β | 306 | 0.306 | [5][6] |
| p110γ | 1600 | 1.6 | [5][6] |
| p110δ | 1330 | 1.33 | [5][6] |
These values demonstrate that LY294002 is a pan-inhibitor of Class I PI3Ks, with the highest potency observed against the p110β isoform.
Experimental Determination of PI3K Isoform IC50 Values
The determination of IC50 values for kinase inhibitors is a cornerstone of preclinical drug development. A robust and reproducible assay is paramount for obtaining reliable data. The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a widely accepted method for this purpose, offering high sensitivity and a low background signal.
Principle of the PI3K HTRF® Assay
This assay is a competitive immunoassay that measures the production of PIP3 by a specific PI3K isoform. The assay components typically include:
-
PI3K Isoform: Recombinant human p110α, p110β, p110γ, or p110δ.
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Cofactor: ATP.
-
Detection Reagents: A GST-tagged GRP1 PH domain (which binds specifically to PIP3), a Europium cryptate-labeled anti-GST antibody (donor fluorophore), and a biotinylated-PIP3 tracer recognized by streptavidin-XL665 (acceptor fluorophore).
In the absence of PIP3 produced by the kinase reaction, the donor and acceptor fluorophores are in close proximity, resulting in a high HTRF signal. The PIP3 produced by the PI3K enzyme competes with the biotinylated-PIP3 tracer for binding to the GST-GRP1 PH domain, leading to a decrease in the HTRF signal. The degree of signal reduction is proportional to the amount of PIP3 produced and thus to the kinase activity.
Caption: A generalized workflow for determining IC50 values using an HTRF assay.
Step-by-Step Experimental Protocol for PI3K HTRF® Assay
-
Compound Preparation:
-
Prepare a stock solution of LY294002 (the active form of SF1126) in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a 384-well low-volume white plate. Include wells with DMSO only for "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the specific PI3K isoform, PIP2 substrate, and reaction buffer.
-
Add the kinase/substrate master mix to all wells except the "no enzyme" controls.
-
Prepare a separate master mix without the enzyme for the "no enzyme" controls and add it to the respective wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents (GST-GRP1 PH domain, Europium-labeled anti-GST antibody, and streptavidin-XL665) to all wells.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow the detection complex to form.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" and "no enzyme" controls.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion and Future Perspectives
SF1126 represents a promising strategy for targeting the PI3K pathway in cancer. Its prodrug design and pan-isoform inhibitory profile, mediated by its active metabolite LY294002, provide a strong rationale for its continued investigation. The methodologies outlined in this guide for determining the IC50 values of SF1126 against PI3K isoforms are critical for the preclinical evaluation of this and other kinase inhibitors. Future studies will likely focus on the in vivo efficacy of SF1126 in various cancer models and its potential in combination therapies to overcome resistance and improve patient outcomes.
References
-
Garlich, J. R., et al. (2008). A Vascular Targeted Pan Phosphoinositide 3-Kinase Inhibitor Prodrug, SF1126, with Antitumor and Antiangiogenic Activity. Cancer Research, 68(1), 14-23. [Link]
-
Mahadevan, D., et al. (2012). Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies. European Journal of Cancer, 48(13), 1933-1942. [Link]
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
- Walker, E. H., et al. (2000). Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine. Molecular Cell, 6(4), 909-919.
- Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
-
Cisbio Bioassays. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
Joshi, S., et al. (2019). SF2523: Dual PI3K/BRD4 Inhibitor Blocks Tumor Immunosuppression and Promotes Adaptive Immune Responses in Cancer. Molecular Cancer Therapeutics, 18(6), 1036-1044. [Link]
-
Matthews, D. J., et al. (2021). Augmented Antitumor Activity for Novel Dual PI3K/BDR4 Inhibitors, SF2523 and SF1126 in Ewing Sarcoma. Journal of Cancer Science and Clinical Oncology, 8(1). [Link]
-
ClinicalTrials.gov. (2021). A Phase II Open Label Study of the PI3 Kinase (PI-3) Inhibitor, SF1126, in Patients With Recurrent or Progressive SCCHN and Mutations in PIK3CA Gene and/or PI-3 Kinase Pathway Genes. [Link]
Sources
- 1. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
